An In-depth Technical Guide to N-methyl-1-(3-nitrophenyl)methanamine: Properties and Reactivity
An In-depth Technical Guide to N-methyl-1-(3-nitrophenyl)methanamine: Properties and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-methyl-1-(3-nitrophenyl)methanamine, a substituted aromatic amine, serves as a versatile intermediate in the synthesis of a variety of organic compounds. Its chemical structure, featuring a secondary amine and a nitroaromatic moiety, imparts a unique combination of reactivity, making it a valuable building block in the fields of medicinal chemistry, agrochemicals, and dye manufacturing. This technical guide provides a comprehensive overview of the known physicochemical properties, reactivity, and potential applications of N-methyl-1-(3-nitrophenyl)methanamine. Detailed experimental considerations and safety information are also presented to facilitate its effective and safe use in a research and development setting.
Chemical and Physical Properties
N-methyl-1-(3-nitrophenyl)methanamine, also known as N-methyl-3-nitrobenzylamine, is an organic compound with the chemical formula C₈H₁₀N₂O₂.[1][2] Its fundamental properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₀N₂O₂ | [1][2] |
| Molecular Weight | 166.18 g/mol | [1][2] |
| CAS Number | 19499-61-7 | [1] |
| Appearance | Not explicitly stated, but related compounds are often liquids or low-melting solids. | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Not explicitly stated, but likely soluble in organic solvents. | |
| pKa (predicted) | Not available |
Reactivity
The reactivity of N-methyl-1-(3-nitrophenyl)methanamine is primarily dictated by the interplay of its two main functional groups: the secondary benzylic amine and the aromatic nitro group.
Reactivity of the Amino Group
The secondary amine group is nucleophilic and can participate in a variety of chemical transformations.
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Alkylation and Acylation: The lone pair of electrons on the nitrogen atom makes it susceptible to reactions with electrophiles such as alkyl halides and acyl chlorides, leading to the formation of tertiary amines and amides, respectively.
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Oxidation: Secondary benzylamines can be oxidized to the corresponding imines.[3][4][5] This transformation can be achieved using various oxidizing agents. Photocatalytic oxidation using C70 has been shown to be an efficient method for the oxidation of secondary benzylamines.[3][4][5]
Reactivity of the Nitroaromatic Group
The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic aromatic substitution and activates it towards nucleophilic aromatic substitution.
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Reduction: The most significant reaction of the nitro group in synthetic applications is its reduction to a primary amine. This transformation is a cornerstone of many synthetic pathways, providing a route to substituted anilines. A variety of reducing agents can be employed for this purpose, with catalytic hydrogenation being a common and efficient method.[6][7][8][9] The choice of catalyst and reaction conditions is crucial to achieve high selectivity and avoid side reactions.[10][11]
Experimental Protocols
General Synthetic Approach: Reductive Amination
A plausible synthetic route to N-methyl-1-(3-nitrophenyl)methanamine is the reductive amination of 3-nitrobenzaldehyde with methylamine. This two-step, one-pot reaction involves the initial formation of an imine, which is then reduced in situ to the desired secondary amine.
Workflow for Reductive Amination
Caption: General workflow for the synthesis of N-methyl-1-(3-nitrophenyl)methanamine via reductive amination.
Materials:
-
3-Nitrobenzaldehyde
-
Methylamine (as a solution in a suitable solvent, e.g., THF or ethanol)
-
Reducing agent (e.g., sodium triacetoxyborohydride, sodium borohydride)
-
Anhydrous solvent (e.g., dichloromethane, 1,2-dichloroethane)
-
Acetic acid (optional, as a catalyst for imine formation)
Procedure:
-
Dissolve 3-nitrobenzaldehyde in the anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer.
-
Add the methylamine solution to the flask and stir the mixture at room temperature. Acetic acid can be added as a catalyst.
-
After a period of stirring to allow for imine formation, add the reducing agent portion-wise to the reaction mixture.
-
Monitor the reaction progress using an appropriate analytical technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by the addition of water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product into an organic solvent.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
Purification
The crude N-methyl-1-(3-nitrophenyl)methanamine can be purified using standard laboratory techniques.
-
Column Chromatography: Flash column chromatography on silica gel is a common and effective method for purifying compounds of this type. A gradient of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used as the eluent.
-
Distillation: If the product is a liquid and thermally stable, vacuum distillation can be employed for purification.
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture can be used to obtain a highly pure product.
Analytical Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons (in the region of 7-8.5 ppm), a singlet for the benzylic methylene protons, a singlet for the N-methyl protons, and a broad singlet for the N-H proton.
-
¹³C NMR: The carbon NMR spectrum will exhibit signals for the aromatic carbons (with those closer to the nitro group being more downfield), the benzylic carbon, and the N-methyl carbon.
-
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (166.18 g/mol ). Fragmentation patterns would likely involve cleavage of the benzylic C-N bond.
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the N-H stretch, C-H stretches (aromatic and aliphatic), and strong absorptions for the symmetric and asymmetric stretches of the nitro group (typically around 1530 and 1350 cm⁻¹).
Stability and Storage
Nitroaromatic compounds are known to be thermally sensitive, and their stability can be a concern.[2][12][13][14] It is recommended to store N-methyl-1-(3-nitrophenyl)methanamine in a cool, dark, and dry place under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[1] The presence of the nitro group can make the compound susceptible to decomposition, especially at elevated temperatures or in the presence of light.
Biological Activity and Signaling Pathways
There is currently no specific information available in the public domain regarding the biological activity or the involvement of N-methyl-1-(3-nitrophenyl)methanamine in any signaling pathways. Nitroaromatic compounds as a class are known to exhibit a wide range of biological activities, and some are associated with toxicity and mutagenicity due to their ability to be metabolically reduced to reactive intermediates.[2][15] Further research is required to elucidate any potential pharmacological or toxicological profile of this specific compound.
Safety Precautions
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Handle the compound in a well-ventilated fume hood to avoid inhalation of any vapors or dust. Avoid contact with skin and eyes.
-
Toxicity: The toxicological properties have not been thoroughly investigated. Treat as a potentially hazardous substance. Many nitroaromatic compounds are toxic and can be absorbed through the skin.[16][17]
Hazard Statement Summary for a Related Compound (3-Nitroaniline):
-
Toxic if swallowed.
-
May cause damage to organs through prolonged or repeated exposure.
It is imperative to consult the Safety Data Sheet (SDS) provided by the supplier before handling this compound.[18][19]
Conclusion
N-methyl-1-(3-nitrophenyl)methanamine is a valuable synthetic intermediate with potential applications in various fields of chemistry. Its dual functionality allows for a range of chemical transformations, making it a versatile building block. While detailed information on its properties and reactivity is somewhat limited in publicly accessible literature, this guide provides a comprehensive overview based on available data and knowledge of related compounds. Further research into its synthesis, reactivity, and biological properties is warranted to fully explore its potential. Researchers and drug development professionals should exercise appropriate caution and adhere to standard laboratory safety procedures when working with this compound.
References
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- 2. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. C70 as a Photocatalyst for Oxidation of Secondary Benzylamines to Imines [organic-chemistry.org]
- 4. C70 as a Photocatalyst for Oxidation of Secondary Benzylamines to Imines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. US20150232412A1 - Process for the reduction of nitro derivatives to amines - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
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- 14. Stability of nitroaromatic specialty explosives in reversed-phase liquid chromatographic systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
- 16. static.cymitquimica.com [static.cymitquimica.com]
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